![molecular formula C36H70O7 B13722560 [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B13722560.png)
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate is a complex organic compound with a unique structure that includes multiple ether and ester linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate typically involves a multi-step process. One common method starts with the reaction of 2-methoxyethanol and crotonaldehyde to form an aldol intermediate. This intermediate is then condensed with an excess of ethylene glycol to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkages.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Wissenschaftliche Forschungsanwendungen
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for drug delivery systems owing to its ability to form micelles.
Industry: Utilized in the production of surfactants and emulsifiers
Wirkmechanismus
The mechanism of action of [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate involves its interaction with cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes and pathways, making it useful in drug delivery and other biomedical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(furan-2-yl)propionate
- Phenylephrine Related Compound F
- Methylammonium lead halide
Uniqueness
Compared to these similar compounds, [3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanooyloxypropyl] tetradecanoate stands out due to its unique combination of ether and ester linkages, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly suitable for applications in surfactants and drug delivery systems .
Eigenschaften
Molekularformel |
C36H70O7 |
|---|---|
Molekulargewicht |
614.9 g/mol |
IUPAC-Name |
[3-[2-(2-methoxyethoxy)ethoxy]-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C36H70O7/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(37)42-33-34(32-41-31-30-40-29-28-39-3)43-36(38)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3 |
InChI-Schlüssel |
DTLTZPQRYBQHLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COCCOCCOC)OC(=O)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1,4-Dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B13722480.png)
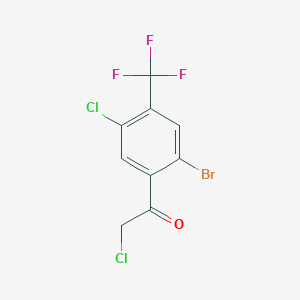

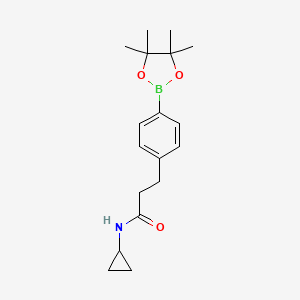
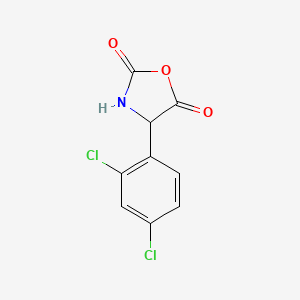

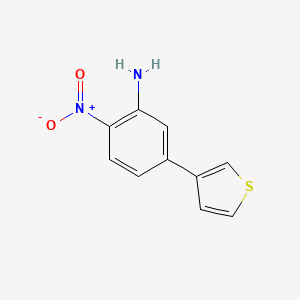
![Methyl 1-Cyclopropyl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B13722517.png)
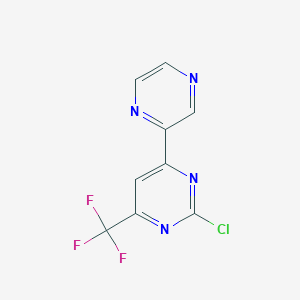
![(2R)-2-[(1,3-benzodioxol-5-ylcarbonyl)amino]propanoic acid](/img/structure/B13722525.png)

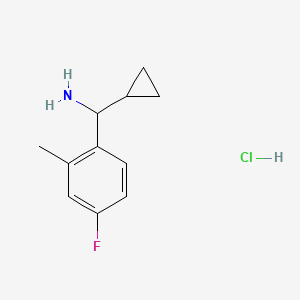
![tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate](/img/structure/B13722561.png)
